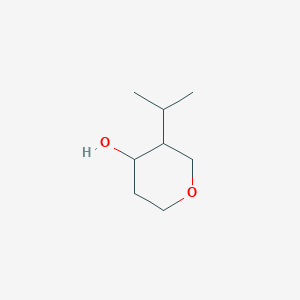

![molecular formula C16H12ClN3O3S B2468756 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865545-59-1](/img/structure/B2468756.png)

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolo[5,4-d]thiazoles, which are structurally similar, are often synthesized using various synthetic methods .Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications

Quality Control and Anticonvulsant Potential

One study highlights the development of quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives, which demonstrate significant anticonvulsive activity. This research underscores the importance of identifying, determining impurities, and quantitatively determining these substances for further application in the standardization of such compounds, indicating a potential application area for (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide in the development and quality control of anticonvulsant drugs (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Molecular Interaction and Apoptosis Induction

Another research area involves studying the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Thiazolides, a novel class of anti-infectious agents, show the ability to induce cell death in colon carcinoma cell lines, suggesting a distinct molecular target in intestinal pathogens and colon cancer cells. This could imply a research avenue for exploring the apoptotic potential of similar compounds, including this compound in cancer treatment strategies (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Crystal Engineering and Molecular Design

Research in crystal engineering with hydrogen and halogen bonds provides insight into the design of molecular structures for various applications, including drug design and materials science. The study of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes can inform the design and synthesis of new compounds with desired physical and chemical properties, potentially including those similar to this compound (Saha, Nangia, & Jaskólski, 2005).

Antimicrobial Activity and Chemical Synthesis

The synthesis and evaluation of novel thiazolidinedione analogs for their hypoglycemic and hypolipidemic activity in a type-2 diabetes model provide a framework for the development of new therapeutic agents. This approach, involving the synthesis and pharmacological evaluation of chemical entities, could be applied to this compound to discover potential antimicrobial or antidiabetic applications (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Future Directions

Properties

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEZEDXTDYYLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

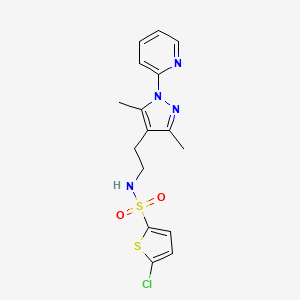

![1-(3-Chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2468676.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2468679.png)

![3-[2-(4-Methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2468684.png)

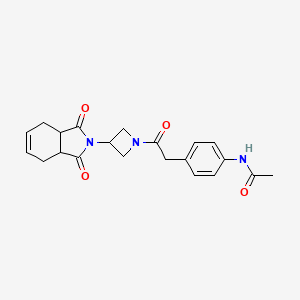

![2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2468686.png)

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

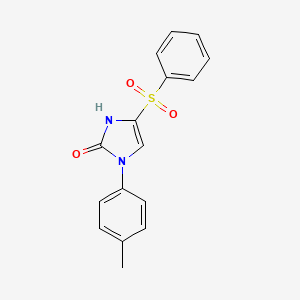

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2468692.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)

![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2468696.png)